6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
6-chloro-1,4-dimethyl-3-thiophen-2-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c1-7-6-9(13)14-12-10(7)11(15-16(12)2)8-4-3-5-17-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCXESZTFFEQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)C3=CC=CS3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341612 | |
| Record name | 6-Chloro-1,4-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650592-18-0 | |
| Record name | 6-Chloro-1,4-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multicomponent and Bicyclization Approaches
A notable synthetic methodology involves a four-component bicyclization strategy that enables the construction of multifunctionalized pyrazolo[3,4-b]pyridines with good to excellent yields (61–82%) under mild conditions. This method typically uses arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones as substrates. The reaction proceeds via a sequence of Knoevenagel condensation, Michael addition, and double cyclization steps, resulting in complex polycyclic frameworks including pyrazolo[3,4-b]pyridines fused to other rings. This approach allows structural diversity and scalability, making it suitable for synthesizing derivatives like 6-chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine by varying the substituents on the starting materials.
| Component | Amount | Role |
|---|---|---|
| Pyrazol-5-amine (2a) | 2.0 mmol (346 mg) | Nucleophile |
| 2,2-Dihydroxy-1-phenylethanone (1a) | 1.0 mmol (152 mg) | Carbonyl component |
| 4-Hydroxy-6-methyl-2H-pyran-2-one (4) | 1.0 mmol (126 mg) | Cyclization partner |
| Acetic acid | 1.5 mL | Solvent and acid catalyst |
| Temperature | 110 °C | Heating for 25 min |
The reaction mixture is irradiated under controlled conditions until complete conversion is observed by thin-layer chromatography (TLC), followed by isolation and purification of the product.
Thiophene Ring Incorporation
The 2-thienyl substituent at position 3 is typically introduced via coupling reactions or by using thiophene-containing precursors in the initial cyclization steps. One method involves heating thiophene-2-carboxamides in formic acid to form thieno-fused pyrimidinones, which can then be transformed into thieno-substituted pyrazolo[3,4-b]pyridines. Alternatively, β-keto amides derived from thiophene precursors can be reacted with pyrazole derivatives to incorporate the thienyl moiety.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The bicyclization approach offers a versatile and efficient route to the pyrazolo[3,4-b]pyridine core with diverse substituents, including the 2-thienyl group, under relatively mild and operationally simple conditions.
- Chlorination steps are often the most challenging due to the need for harsh conditions, which may affect sensitive functional groups; thus, optimization of reaction parameters is crucial to maximize yield and purity.
- The use of thiophene-2-carboxamides as starting materials provides a direct route to the thienyl-substituted heterocycle, enhancing the compound's potential biological properties.
- The combination of these methods allows for the synthesis of this compound with good overall yields and structural specificity, suitable for further derivatization and biological evaluation.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated thienyl groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine has been investigated for its potential as a therapeutic agent due to its biological activities:
- Protein Kinase Inhibitor : It has shown promise as an inhibitor of specific protein kinases involved in cell growth and proliferation. This inhibition is crucial for developing treatments for various cancers and inflammatory diseases.
- Neuroprotective and Anti-inflammatory Properties : Compounds within the pyrazolo[3,4-b]pyridine class have exhibited neuroprotective effects, making them candidates for treating neurodegenerative disorders.
Organic Synthesis
The compound serves as a versatile synthon in organic synthesis, particularly in creating derivatives with enhanced biological activity:
- Synthesis of Thieno[3,2-d]pyrimidines : It is utilized in the synthesis of thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines, which have diverse biological activities. The synthesis typically involves heating thiophene-2-carboxamides in formic acid to produce thieno derivatives.
- Building Blocks for Complex Molecules : The compound acts as a building block in the synthesis of more complex organic molecules, including pyrano[2,3-d]thiazoles that are relevant in drug development against obesity and hyperlipidemia.
Case Study 1: Cancer Therapeutics
Research has demonstrated that this compound can inhibit certain cancer cell lines by targeting specific kinases. In vitro studies revealed that the compound effectively reduces cell proliferation in breast cancer models by downregulating signaling pathways associated with tumor growth.
Case Study 2: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that it significantly reduced cell death and inflammation markers, suggesting its potential as a treatment for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit varied bioactivity depending on substituent patterns. Below is a comparative analysis of 6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine with structurally related analogs:
Physicochemical Properties
- Solubility: Methyl groups at C1/C4 increase hydrophobicity compared to hydroxyl or amino-substituted analogs (e.g., 6-oxo derivatives in ).
- Crystal Packing : The 2-thienyl group induces π-stacking similar to phenyl analogs, but with a smaller dihedral angle (2.56° vs. 5–10° in phenyl derivatives), enhancing planarity and solid-state stability .
Pharmacological Profiles
Biological Activity
6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine (CAS No. 650592-18-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, antitumor, and antimicrobial activities based on diverse research findings.
- Molecular Formula : C12H10ClN3S
- Molecular Weight : 263.75 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with a thienyl group and a chlorine substituent at specific positions.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit the NF-kB pathway and reduce inflammation markers in cell-based assays.
- Key Findings :
Antitumor Activity
Emerging data suggest that this compound may possess antitumor properties. Pyrazolo derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis.
- Case Studies :
- A study focused on related compounds showed promising results in inhibiting cancer cell lines in vitro, with some derivatives exhibiting significant cytotoxicity against various tumor types .
- Molecular docking studies indicated that these compounds could effectively bind to targets involved in cancer signaling pathways, suggesting a mechanism for their antitumor effects .
Antimicrobial Activity
The antimicrobial potential of pyrazolo compounds has also been explored. These compounds have shown efficacy against various bacterial strains.
- Research Insights :
- In vitro assays demonstrated that certain derivatives could inhibit the growth of pathogenic bacteria, indicating their potential as antimicrobial agents .
- The presence of the thienyl group is thought to enhance the bioactivity of these compounds by improving their solubility and interaction with microbial targets .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
